N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide
Description
N-[(1-Benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzylpiperidine scaffold substituted with a 4-fluorobenzenesulfonamide group. This compound shares structural motifs with cholinesterase inhibitors, serotonin receptor ligands, and sigma receptor modulators, as evidenced by its analogues in the literature.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-18-6-8-19(9-7-18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-4-2-1-3-5-17/h1-9,16,21H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCXBOBKNSAPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the benzylpiperidine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and sulfonamide group are known to enhance binding affinity and selectivity towards certain biological targets, potentially influencing pathways involved in neurotransmission or enzyme inhibition.
Comparison with Similar Compounds
Substituent Variations in the Sulfonamide/Benzene Moiety
Key analogues and their substituent-driven differences:
*Calculated molecular weight based on formula C₁₉H₂₂FN₂O₂S.
Key Observations :
Variations in the Piperidine Core
Analogues with modified piperidine scaffolds:
Key Observations :
Cholinesterase and Aβ Aggregation Inhibition
- Compound 8 (4-methoxy) : IC₅₀ = 1.2 µM for acetylcholinesterase (AChE), 58% inhibition of Aβ1–42 aggregation at 10 µM .
- Compound 9 (biphenyl) : IC₅₀ = 0.9 µM for AChE, 72% inhibition of Aβ1–42 aggregation at 10 µM .
- Target Compound : While direct data are unavailable, fluorinated sulfonamides like PR14 show enhanced receptor binding (e.g., 5-HT6), suggesting the 4-fluoro group may optimize interactions with hydrophobic enzyme pockets .
Sigma Receptor Affinity
- N-(1-Benzylpiperidin-4-yl)phenylacetamide analogues : Exhibit high sigma1 receptor selectivity (Ki < 10 nM) with negligible sigma2/dopamine receptor binding .
- Target Compound : The sulfonamide group may reduce sigma1 affinity compared to acetamide derivatives but introduce alternative targets (e.g., cholinesterases) .
Structure-Activity Relationship (SAR) Insights
- Aromatic Substitution : Fluorine at the para position balances electronegativity and lipophilicity, optimizing blood-brain barrier penetration compared to methoxy or bulky biphenyl groups .
- Piperidine Core : The benzyl group is critical for sigma1 receptor binding; modifications (e.g., chlorobenzyl in 6b) shift activity toward cholinesterases .
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